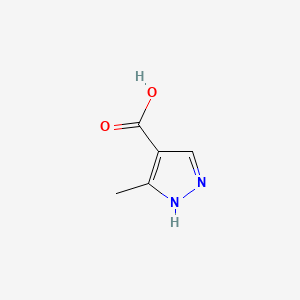

3-Methyl-1H-pyrazole-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(5(8)9)2-6-7-3/h2H,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYYXPDTFLUERX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961104 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40704-11-8 | |

| Record name | 3-Methyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 3 Methyl 1h Pyrazole 4 Carboxylic Acid

Advanced Synthetic Routes and Optimization

Advanced synthetic routes focus on efficiency, regioselectivity, and the use of readily available starting materials. Optimization of reaction conditions is crucial for achieving high yields and purity, particularly for large-scale production. thieme.de

The construction of the pyrazole (B372694) ring through cyclization is a fundamental approach. This typically involves the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative, which acts as a dinucleophile. dergipark.org.trnih.gov

The reaction of cyclic ketones, such as cyclopentanone, with hydrazine derivatives provides a pathway to fused pyrazole systems. A notable method involves the [3+2] annulation reaction between hydrazones and cyclic enones, catalyzed by copper(II) under aerobic conditions. researchgate.net This reaction first produces a cyclopentanone-fused pyrazole structure. While this specific reaction yields a fused system, the underlying principle demonstrates the utility of cyclic ketones as precursors for pyrazole rings. Subsequent functionalization, including ring opening and derivatization, would be necessary to yield the target 3-methyl-1H-pyrazole-4-carboxylic acid.

| Catalyst | Oxidant | Temperature | Duration | Reference |

| CuCl₂·2H₂O (20 mol%) | Aerobic (Air) | 80 °C | 24 h | researchgate.net |

One-pot syntheses that combine multiple reaction steps without isolating intermediates offer significant advantages in terms of efficiency and sustainability. organic-chemistry.org A prominent one-pot approach for synthesizing pyrazole carboxylates involves an initial Claisen condensation followed by a Knorr pyrazole synthesis. researchgate.netarizona.edu In this sequence, a ketone reacts with an oxalate (B1200264) ester in a Claisen condensation to form a β-diketoester intermediate in situ. This intermediate is not isolated but is directly treated with a hydrazine derivative, which undergoes cyclization and dehydration to form the pyrazole ring. organic-chemistry.orgnih.gov

This method avoids the need to handle potentially unstable 2,4-diketo esters. organic-chemistry.org The choice of base is critical for the initial Claisen condensation, with systems like sodium methoxide/lithium chloride (MeONa/LiCl) and lithium tert-butoxide being employed to promote the reaction, especially with sterically hindered substrates. organic-chemistry.orgresearchgate.net The subsequent Knorr cyclization is often promoted by acid. researchgate.netnih.gov The entire sequence can be performed in a single vessel, leading to the formation of pyrazole-3-carboxylates in moderate to good yields. organic-chemistry.orgresearchgate.net

Table 1: Conditions for One-Pot Claisen-Knorr Reaction

| Base System | Key Features | Reported Yields | Reference |

|---|---|---|---|

| MeONa/LiCl | Mediates sterically hindered Claisen condensation; avoids unstable intermediates. | Moderate to good | organic-chemistry.org |

| Lithium tert-butoxide | Efficiently generates labile 3-substituted 4-aryl-2,4-diketoesters. | Moderate to good | researchgate.netarizona.edu |

Alpha-oxoketene dithioacetals serve as versatile 1,3-dielectrophilic synthons in heterocyclic synthesis. atmiya.net The reaction of these precursors with hydrazine hydrate (B1144303) is an effective method for constructing the pyrazole ring. researchgate.net In this pathway, the two nitrogen atoms of hydrazine attack the electrophilic carbon centers of the ketene (B1206846) dithioacetal derivative, leading to a cyclization-elimination sequence that forms the pyrazole core. This approach has been utilized to create a variety of substituted pyrazoles. atmiya.netresearchgate.net The resulting pyrazole can be synthesized with an ester group at the 4-position, which can then be hydrolyzed to the target carboxylic acid.

An alternative strategy to direct cyclization to form the carboxylic acid is the post-cyclization functionalization of a pre-formed pyrazole ring. Oxidation of an appropriate substituent, such as a methyl or acetyl group, at the C4 position of the pyrazole ring is a key transformation.

The oxidation of a C4-substituent on a 3-methylpyrazole (B28129) ring provides a direct route to this compound. A notable example is the oxidation of a 4-acetyl-3-methylpyrazole derivative to the corresponding carboxylic acid. thieme.de In a reported synthesis for a closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the oxidation of the corresponding 4-acetyl pyrazole was achieved using sodium hypochlorite (B82951) (NaOCl). thieme.de This method proved to be a very clean reaction, yielding the final carboxylic acid product with up to 99% purity. thieme.de This approach is advantageous as it can be more practical and cost-effective for large-scale production compared to the hydrolysis of ester or nitrile precursors. thieme.de

Table 2: Oxidation of Pyrazole Precursor

| Starting Material | Oxidizing Agent | Product Purity | Key Advantage | Reference |

|---|---|---|---|---|

| 4-Acetyl-3-(difluoromethyl)-1-methyl-1H-pyrazole | NaOCl | Up to 99% | Clean reaction, high purity, cost-effective for scale-up. | thieme.de |

Oxidation of Pyrazole Derivatives

Oxidation of 3-Fluoroalkyl-1-methyl-4-acetylpyrazole Derivatives under Alkaline Conditions

A novel and efficient route to produce 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) involves the oxidation of an acetyl pyrazole intermediate. thieme.de This method stands out because, prior to its development, most syntheses relied on the hydrolysis of pyrazole esters or nitriles. thieme.de

The process begins with the difluoroacetylation of dimethylaminovinyl methyl ketone (DMAB), which proceeds quantitatively. The subsequent cyclization step is carefully controlled to minimize the formation of isomers. The key step is the oxidation of the resulting acetyl pyrazole derivative with sodium hypochlorite (NaOCl) under alkaline conditions. This reaction is noted for its cleanliness and high purity yield of up to 99%. thieme.de Interestingly, the product, DFPA, acts as a phase-transfer catalyst, facilitating a smooth reaction. thieme.de This method is considered practical and cost-effective for large-scale industrial production. thieme.de

Potassium Permanganate (B83412) Oxidation for Carboxylic Acid Formation

Potassium permanganate (KMnO4) is a powerful and common oxidizing agent in organic chemistry, capable of oxidizing a wide range of organic molecules to carboxylic acids. libretexts.org While pyrazole rings are generally resistant to oxidation, alkylated pyrazoles can be oxidized by alkaline KMnO4 to yield the corresponding pyrazole carboxylic acid. pharmdbm.com

This method is applicable to various organic compounds. For instance, alkylbenzenes can be oxidized to benzoic acid. libretexts.org In the context of pyrazole synthesis, this strong oxidizing agent can be employed to convert alkyl side chains on the pyrazole ring into a carboxylic acid group. libretexts.orgpharmdbm.com The reaction conditions, such as temperature and concentration, must be carefully controlled to achieve the desired product and avoid over-oxidation or cleavage of the pyrazole ring. libretexts.org A method for preparing 5-methylpyrazine-2-carboxylic acid involves the one-step oxidation of 2,5-dimethylpyrazine (B89654) with a KMnO4 solution at temperatures between 30°C and 100°C, achieving a reaction yield of over 60%. google.com

Hydrolysis of Ester and Nitrile Precursors

A prevalent method for synthesizing pyrazole carboxylic acids is through the hydrolysis of their corresponding ester or nitrile precursors. thieme.delibretexts.org This can be achieved under either acidic or alkaline conditions. libretexts.org

Hydrolysis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

The hydrolysis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a key step in a common synthesis pathway for the corresponding carboxylic acid. wikipedia.org This ethyl ester is typically synthesized by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride, followed by a reaction with methyl hydrazine to form the pyrazole ring. wikipedia.org

The subsequent hydrolysis of this ester to the carboxylic acid is usually carried out using a base, such as sodium hydroxide (B78521). wikipedia.org This process is a foundational method reported in the initial synthesis of this compound. wikipedia.org

Alkaline Hydrolysis for Carboxylic Acid Conversion

Alkaline hydrolysis is a widely used technique for converting nitriles and esters to carboxylic acids. libretexts.orggoogle.com When a nitrile is heated under reflux with an alkali solution, such as sodium hydroxide, the carbon-nitrogen triple bond is hydrolyzed. libretexts.org This initially produces the salt of the carboxylic acid and ammonia. libretexts.org To obtain the free carboxylic acid, a strong acid is added to the mixture to protonate the carboxylate salt. libretexts.org

Similarly, esters can be hydrolyzed under basic conditions to yield a carboxylate salt and an alcohol. libretexts.org This process, known as saponification, is a fundamental reaction in organic chemistry. The resulting carboxylate is then acidified to produce the final carboxylic acid. libretexts.org This method is a crucial step in many industrial syntheses of this compound and its derivatives. wikipedia.org

Introduction of Carboxylic Groups via Substitution Reactions

Introducing a carboxylic acid group onto a pyrazole ring can also be accomplished through substitution reactions, which often involve the use of organometallic intermediates. mdpi.com

Substitution involving Halogens via Organolithium Intermediates

A method for introducing a carboxylic acid group involves the lithiation of a halogenated pyrazole precursor. Halogenation of the pyrazole ring, typically at the C4 position, is a necessary first step for subsequent cross-coupling reactions. mdpi.com The halogenated pyrazole can then react with an organolithium reagent, such as n-butyllithium, to form a lithiated intermediate. This intermediate is then quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group. This method provides a versatile route to various substituted pyrazole carboxylic acids.

Carboxylation of Bis(pyrazol-1-yl)alkanes using Oxalyl Chloride

The direct carboxylation of bis(pyrazol-1-yl)alkanes using oxalyl chloride has been investigated as a route to dicarboxylic acid derivatives. nih.gov This method involves treating the bis(pyrazol-1-yl)alkane with oxalyl chloride, which acts as both the reagent and the solvent. nih.gov The reaction proceeds through the initial formation of a pyrazole-containing derivative of oxalic acid chloride, which then expels carbon monoxide to form a carboxylic acid chloride. Subsequent hydrolysis of this intermediate yields the desired carboxylic acid. nih.gov

The success of this method is significantly influenced by the nature of the substituents on the pyrazole rings and the length of the alkane linker. nih.govnih.gov Specifically, the presence of electron-donating groups, such as methyl groups, on the pyrazole rings and a short alkane linker (one to three methylene (B1212753) units) facilitates the formation of 4,4′-dicarboxylic derivatives. nih.govnih.govresearchgate.net However, for substrates with longer linkers or without electron-donating groups, the yields of dicarboxylic acids are considerably lower. nih.govnih.gov This is attributed to the instability of the intermediate acid chlorides. nih.govnih.govresearchgate.net For instance, the carboxylation of bis(pyrazol-1-yl)methane with a large excess of oxalyl chloride and prolonged reaction times resulted in only the monocarboxylic derivative. nih.govnih.govresearchgate.net

An alternative and more versatile approach for synthesizing bis(4-carboxypyrazol-1-yl)alkanes involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes in a superbasic medium, such as potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov This method is effective for a wider range of substrates, including those with both short and long linkers, and is independent of the substitution pattern at the 3 and 5 positions of the pyrazole rings. nih.govnih.gov

Table 1: Selected Results for the Carboxylation of Bis(3,5-dimethylpyrazol-1-yl)alkanes with Oxalyl Chloride nih.gov

| Starting Material | Linker Length (n) | Product | Yield (%) |

| Bis(3,5-dimethylpyrazol-1-yl)methane | 1 | Bis(3,5-dimethylpyrazol-1-yl)methane-4,4′-dicarboxylic acid | 83 |

| 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane | 2 | 1,2-Bis(3,5-dimethylpyrazol-1-yl)ethane-4,4′-dicarboxylic acid | 75 |

| 1,3-Bis(3,5-dimethylpyrazol-1-yl)propane | 3 | 1,3-Bis(3,5-dimethylpyrazol-1-yl)propane-4,4′-dicarboxylic acid | 68 |

Phase-Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally friendly tool in organic synthesis, including the preparation of pyrazole derivatives. tandfonline.comarabjchem.org This methodology facilitates reactions between reactants located in different immiscible phases, often an aqueous phase and an organic phase, by employing a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. researchgate.net PTC offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and greater selectivity, often eliminating the need for anhydrous or toxic organic solvents. tandfonline.comarabjchem.org

In the context of pyrazole synthesis, PTC has been successfully applied to the N-alkylation of pyrazoles. tandfonline.comresearchgate.net For instance, the alkylation of pyrazole with propargyl bromide can be efficiently carried out in the presence of potassium carbonate and a phase-transfer catalyst like tert-butylammonium (B1230491) bromide. researchgate.net This approach provides high yields of the corresponding N-alkylpyrazoles. tandfonline.com

Furthermore, PTC has been utilized in multicomponent reactions to construct fused pyrazole derivatives in an aqueous medium. arabjchem.org This strategy combines the benefits of MCRs—such as operational simplicity, time and cost efficiency, and waste reduction—with the green attributes of water as a solvent and the efficiency of PTC. arabjchem.org The use of a phase-transfer catalyst in such systems can dramatically increase product yields. arabjchem.org In one example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid itself was used as a phase-transfer catalyst in its own synthesis to facilitate the smooth progress of the reaction. thieme.de

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of the reactions used to synthesize and derivatize this compound is crucial for optimizing reaction conditions and controlling product outcomes.

Nucleophilic Attack and Elimination Pathways in Pyrazole-3-carboxylic Acid Derivatization

The derivatization of pyrazole-3-carboxylic acids often involves nucleophilic attack at the carbonyl carbon of the carboxylic acid or its activated derivatives, such as acid chlorides. The 1H-pyrazole-3-carboxylic acid can be readily converted to its more reactive acid chloride, which then serves as a versatile intermediate for the synthesis of a variety of esters and amides through reactions with alcohols and N-nucleophiles, respectively. researchgate.neteurekaselect.com

The reactivity of the pyrazole ring itself is influenced by the substituents present. The pyrazole ring is generally considered a π-excessive system, making it susceptible to electrophilic attack, particularly at the C4 position. nih.govchim.it Conversely, nucleophilic substitution on the pyrazole ring is less common unless the ring is activated by electron-withdrawing groups. chim.it The N2 nitrogen atom, being basic, readily reacts with electrophiles. nih.gov

Mechanistically, the formation of pyrazole derivatives from precursors like 2,3-furandiones involves a nucleophilic attack. For example, the reaction of a 2,3-furandione (B3054831) with a hydrazine derivative can proceed via nucleophilic attack of a nitrogen atom of the hydrazine onto the furanone ring. researchgate.netdergipark.org.tr

Regioselectivity in Cyclocondensation and Cycloaddition Reactions

The synthesis of substituted pyrazoles through cyclocondensation and cycloaddition reactions often raises the issue of regioselectivity, where the formation of one constitutional isomer is favored over others. beilstein-journals.orgnih.gov The Knorr pyrazole synthesis, a classical cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, is a prime example where regioselectivity can be a challenge, sometimes leading to a mixture of isomers. nih.gov

Several factors influence the regioselectivity of these reactions, including steric and electronic effects of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions such as the solvent and the presence of a catalyst. beilstein-journals.orgacs.org For instance, in the reaction of β-enamino diketones with hydrazines, the regiochemical outcome can be controlled. organic-chemistry.org The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from the reaction of 1,3-diketones with methylhydrazine. acs.org

In 1,3-dipolar cycloaddition reactions of diazo compounds with alkynes, regioselectivity is also a key consideration. organic-chemistry.orgacs.org The reaction of diazoacetonitrile with nitroolefins, for example, provides cyanopyrazoles with good regioselectivity. organic-chemistry.org Similarly, the [3+2] cycloaddition of vinylsulfonium salts with in situ generated nitrile imines yields pyrazole derivatives with high regioselectivity. organic-chemistry.org

Isomer Control and Removal in Cyclization Processes

Controlling and removing isomeric impurities is a critical aspect of pyrazole synthesis, particularly in large-scale production. In the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the cyclization step can lead to the formation of isomers. thieme.dewikipedia.org

One strategy to control isomer formation is the careful selection of reaction conditions and reagents. For example, in a novel route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the addition of dimethylamine (B145610) during the cyclization step was found to control the formation of several isomers. thieme.de

Following the reaction, any trace amounts of isomers that are generated can often be efficiently removed through purification techniques such as crystallization. thieme.de Recrystallization from an appropriate solvent system can selectively precipitate the desired isomer, leaving the unwanted isomers in the mother liquor. For instance, crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be purified by recrystallization from an isopropanol-water or ethanol-water solution to yield the high-purity product. google.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyrazole derivatives. nih.govresearchgate.net These approaches focus on developing environmentally benign and economically viable synthetic methods. researchgate.net

Key green chemistry strategies employed in pyrazole synthesis include:

Use of Green Solvents: Water is considered a universal green solvent and its use in organic reactions is highly desirable. researchgate.netrsc.org Multicomponent reactions for pyrazole synthesis have been successfully carried out in water, which not only reduces the reliance on toxic organic solvents but can also enhance reaction rates. arabjchem.orgresearchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent, for example by grinding the reactants together, is another effective green approach that minimizes waste. researchgate.net

Energy-Efficient Techniques: The use of microwave irradiation and ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry. nih.gov Heterogeneous catalysts, including magnetic nanoparticles, are particularly advantageous as they can be easily separated from the reaction mixture and reused. researchgate.net

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials are combined in a single step to form a complex product, are inherently green as they reduce the number of synthetic steps, minimize waste, and save time and energy. researchgate.netacs.org One-pot synthesis of pyrazoles using heterogeneous nickel-based catalysts is an example of a green MCR approach. researchgate.net

An example of a green synthesis of pyrazole-3-carboxylates involves the cyclization of 4-aryl(hetaryl, alkyl)-2,4-diketoesters with semicarbazide (B1199961) hydrochloride under "on water" conditions. rsc.org This method avoids the use of toxic hydrazine and often does not require product purification, further enhancing its green credentials. rsc.org

Solvent-Free or Low-Solvent Reaction Conditions

The use of organic solvents in chemical synthesis poses significant environmental and safety concerns. Consequently, there is a growing trend towards adopting solvent-free or low-solvent reaction conditions. These "green" approaches not only minimize waste but can also lead to improved reaction rates and easier product isolation.

Recent studies have explored several solvent-free techniques for the synthesis of pyrazole derivatives, which are applicable to the production of this compound. One prominent method involves the condensation of a dicarbonyl compound with a hydrazine in the absence of a solvent, often at room temperature. For instance, the solventless condensation of a diketone and a hydrazine, facilitated by a catalytic amount of sulfuric acid, has been shown to produce pyrazole derivatives in high yields. rsc.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for conducting solvent-free reactions. clockss.orgnih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. The synthesis of various pyrazole derivatives has been successfully achieved under solvent-free microwave conditions, highlighting its potential for the clean synthesis of this compound. clockss.orgnih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that can be performed in aqueous media or under low-solvent conditions. ijprajournal.comnih.gov The use of ultrasound can enhance mass transfer and accelerate reaction rates, providing a green alternative to traditional methods. For example, the synthesis of pyrazolo[3,4-b]quinolone derivatives has been effectively carried out in an aqueous medium under ultrasound irradiation, demonstrating the feasibility of this method for related pyrazole syntheses. ijprajournal.com

Furthermore, mechanochemistry, which involves conducting reactions by grinding solid reactants together, offers a completely solvent-free route to chemical products. The synthesis of 4H-pyrano[2,3-c]pyrazoles has been achieved through a one-pot, four-component reaction under solvent-free grinding conditions at room temperature, indicating a promising avenue for the environmentally benign production of pyrazole-4-carboxylic acid derivatives. nih.gov

A patent for the related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, describes a two-phase system using a weak base like sodium carbonate or potassium carbonate. google.com This method, while not entirely solvent-free, significantly reduces the organic solvent load and represents a step towards greener industrial production.

Below is a table summarizing various low-solvent or solvent-free approaches applicable to pyrazole synthesis.

| Reaction Type | Energy Source | Solvent System | Key Advantages | Reference |

| Condensation | Mechanical (Stirring) | Solvent-free | High yields, room temperature | rsc.org |

| Cyclization | Microwave | Solvent-free | Rapid reaction times, high yields | clockss.org |

| Multicomponent Reaction | Ultrasound | Aqueous | Environmentally benign, high yields | ijprajournal.comnih.gov |

| Grinding | Mechanical (Mortar & Pestle) | Solvent-free | Simplicity, room temperature | nih.gov |

| Phase-Transfer Catalysis | Conventional Heating | Two-phase (water/organic) | Reduced organic solvent, suitable for industrial scale | google.com |

Catalyst Development for Enhanced Efficiency and Selectivity

The development of efficient and selective catalysts is paramount in modern organic synthesis. For the production of this compound and its derivatives, research has focused on both homogeneous and heterogeneous catalysts that can operate under mild and environmentally friendly conditions.

Heterogeneous catalysts are particularly attractive due to their ease of separation from the reaction mixture and potential for reusability. A notable example is the use of a copper oxide supported on mesoporous silica (B1680970) (CuO/SBA-15) for the solvent-free, microwave-assisted synthesis of chromenopyrazoles. clockss.org This catalyst demonstrated high efficiency and could be recycled multiple times without a significant loss of activity. clockss.org Another innovative approach involves the use of Ag/La-ZnO core-shell nanoparticles as a catalyst for the solvent-free synthesis of pyrazole derivatives by grinding. nih.gov This nanocatalyst offers high catalytic efficiency, excellent yields, and operational simplicity. nih.gov

Simple, inexpensive, and environmentally benign catalysts have also been explored. Ammonium chloride has been effectively used as a "green" catalyst in the Knorr pyrazole synthesis, employing ethanol (B145695) as a renewable solvent. jetir.org This method highlights a move towards more sustainable catalytic systems.

In the context of low-solvent systems, phase-transfer catalysts can be employed. While not explicitly detailed for the title compound, a process for a related structure uses the product itself as a phase-transfer catalyst in an oxidation step, showcasing a novel and efficient catalytic strategy. thieme.de Furthermore, patents for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid mention the use of sodium iodide or potassium iodide as catalysts in the cyclization step. google.com

The use of Lewis acids as catalysts has also been investigated. For instance, Indium(III) chloride has been found to be an efficient catalyst for the ultrasound-assisted synthesis of pyrazole derivatives in water. nih.gov Metal complexes have also been synthesized from this compound itself, with some exhibiting electrocatalytic properties, suggesting potential for catalytic applications in other reactions. rsc.org

The following table provides an overview of catalysts used in the synthesis of pyrazole derivatives, which could be adapted for this compound.

| Catalyst | Reaction Conditions | Key Features | Reference |

| Sulfuric Acid (catalytic) | Solvent-free, room temperature | Simple, high yields | rsc.org |

| CuO/SBA-15 | Solvent-free, microwave | Reusable, high efficiency | clockss.org |

| Ag/La-ZnO nanoparticles | Solvent-free, grinding | High catalytic efficiency, room temperature | nih.gov |

| Ammonium Chloride | Ethanol | Inexpensive, non-toxic | jetir.org |

| Sodium Iodide / Potassium Iodide | Low-temperature condensation | Effective for cyclization | google.com |

| Indium(III) Chloride | Ultrasound, water | Efficient in aqueous media | nih.gov |

| Magnetic Ionic Liquid ([bmim][FeCl4]) | Flow oxygen, mild conditions | Recyclable, green process | sid.ir |

The ongoing research into novel synthetic methodologies and catalytic systems continues to pave the way for more economical and environmentally sustainable production of this compound and other valuable pyrazole-based compounds.

Coordination Chemistry and Supramolecular Assemblies of 3 Methyl 1h Pyrazole 4 Carboxylic Acid

Ligand Behavior and Coordination Modes

The coordination behavior of 3-methyl-1H-pyrazole-4-carboxylic acid is dictated by the interplay between its two primary functional groups: the carboxylate and the pyrazole (B372694) moieties. The deprotonated form of the ligand, 3-methyl-1H-pyrazole-4-carboxylate (Hmpca⁻), can engage metal centers through various modes, leading to the formation of discrete mononuclear complexes or extended coordination polymers. rsc.org

Carboxylate Coordination in Metal Complexes and Coordination Polymers

The carboxylate group of H₂mpca is a primary site for coordination with metal ions. It can adopt several coordination modes, which significantly influences the final architecture of the assembly. In the mononuclear complex [Cd(Hmpca)₂(H₂O)₄], the Hmpca⁻ ligand coordinates to the cadmium(II) ion in a monodentate fashion through one of the carboxylate oxygen atoms. rsc.org

In more complex structures, the carboxylate group frequently acts as a bridging ligand, linking multiple metal centers to form extended networks. unibo.itacs.org For instance, in the three-dimensional coordination polymer [Cd₃Cl₂(Hmpca)₄(H₂O)₂]·2H₂O, the Hmpca⁻ anions bridge trinuclear Cd(II) clusters, demonstrating a more complex bridging coordination that contributes to the formation of the 3D network. rsc.org The versatility of the carboxylate group, which can bridge up to four metal ions, is a key factor in the construction of coordination polymers. unibo.itacs.org

Mixed-Ligand Systems and their Influence on Assembly

The structural diversity of coordination polymers derived from pyrazole-carboxylates can be greatly expanded by introducing ancillary or co-ligands into the system. acs.orgworktribe.com These mixed-ligand systems allow for fine-tuning of the resulting framework's dimensionality, topology, and properties.

A clear example is the synthesis of a three-dimensional copper-based coordination polymer, [Cu(H₂mpca)(tfbdc)], where H₂mpca is this compound and H₂tfbdc is 2,3,5,6-tetrafluoroterephthalic acid. acs.orgacs.org In this structure, the Cu(II) ions are linked by the tfbdc²⁻ co-ligands to generate the 3D network, while the H₂mpca ligand occupies other coordination sites. acs.orgacs.org This illustrates how the deliberate choice of a co-ligand can direct the assembly towards a higher-dimensional structure. The use of large, semi-rigid dicarboxylate co-ligands in conjunction with pyrazole-based ligands has been shown to produce both two-dimensional sheets and three-dimensional frameworks, depending on the specific ligands and synthesis conditions. acs.orgworktribe.comdatapdf.com

Pyrazole Nitrogen Atom Involvement in Coordination

The nitrogen atoms of the pyrazole ring provide additional coordination sites, enabling H₂mpca to act as a multidentate or bridging ligand. rsc.org In many structures, one of the pyrazole nitrogen atoms coordinates directly to a metal center. For example, in the 3D cadmium coordination polymer [Cd₃Cl₂(Hmpca)₄(H₂O)₂]·2H₂O, the Hmpca⁻ ligand utilizes both a carboxylate oxygen and a pyrazole nitrogen to bridge metal centers. rsc.org

The pyrazole moiety is a well-established synthon in generating coordination polymer frameworks. unibo.itacs.org In some systems, particularly with copper(II), the pyrazolate anion (formed by deprotonation of both the carboxylic acid and the pyrazole N-H) can bridge metal ions, leading to the formation of polynuclear clusters that act as secondary building units (SBUs). For instance, triangular [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ fragments (where pz = pyrazolate) are known to be linked by carboxylate ligands into extended 1D and 2D coordination polymers. unibo.itacs.org Intramolecular hydrogen bonding between a coordinated pyrazole and a coordinated carboxylate group is also a common structural motif, further stabilizing the coordination sphere. researchgate.net

Crystal Engineering and Structural Diversity of Coordination Polymers

The principles of crystal engineering are actively applied to pyrazole-carboxylate ligands to design and synthesize new coordination polymers with targeted structures and functions. acs.orgworktribe.com The predictable coordination behavior of the carboxylate group combined with the versatile bridging capabilities of the pyrazole ring allows for the construction of frameworks with varying dimensionalities. mdpi.com

Three-Dimensional Coordination Networks and Channels

This compound has proven to be an effective building block for creating robust three-dimensional (3D) coordination networks. A notable example is the [Cd₃Cl₂(Hmpca)₄(H₂O)₂]·2H₂O polymer, where Hmpca⁻ anions bridge trinuclear cadmium clusters to form an 8-connected 3D network that features distinct channels. rsc.org

In mixed-ligand systems, 3D architectures are also readily achieved. The copper coordination polymer [Cu(H₂mpca)(tfbdc)] assembles into a 3D network where Cu(II) ions are linked by the tetrafluoroterephthalate co-ligands. acs.orgacs.org The modification of synthesis conditions in other pyrazole-carboxylate systems has been shown to shift the dimensionality from 2D to 3D, such as in a cobalt complex that forms a 3D α-Po structure containing pyrazolate-bridged dimers. acs.orgworktribe.comdatapdf.com The formation of 3D frameworks can also be guided by the geometry of the metal ion and the presence of other coordinating molecules like water. mdpi.com

| Compound Formula | Metal Ion | Ligands | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| [Cd₃Cl₂(Hmpca)₄(H₂O)₂]·2H₂O | Cd(II) | Hmpca⁻, Cl⁻, H₂O | 3D | 8-connected network with channels | rsc.org |

| [Cu(H₂mpca)(tfbdc)] | Cu(II) | H₂mpca, tfbdc²⁻ | 3D | Network linked by tfbdc²⁻ co-ligands | acs.orgacs.org |

| poly-[Co₂(HL1)₂(L3)] | Co(II) | HL1⁻, L3²⁻ | 3D | α-Po structure with pyrazolate-bridged dimers | acs.orgworktribe.com |

Two-Dimensional Sheets and Layered Structures

In addition to complex 3D networks, this compound and its analogs are used to construct two-dimensional (2D) layered structures. The formation of 2D sheets is often observed in mixed-ligand systems where the co-ligand's geometry directs a planar extension. For example, a cobalt(II) complex synthesized with a bis-pyrazole ligand and a naphthalenetetracarboxylic diimide-based co-ligand resulted in chiral 2D sheets that associate through π–π stacking interactions. acs.orgworktribe.comdatapdf.com Another cobalt complex with a different dicarboxylate co-ligand also formed a 2D polymer containing octahedral Co(II) ions. acs.orgworktribe.com These examples highlight the critical role of the co-ligand's dimensions and coordination preferences in controlling the dimensionality of the final assembly. In some cases, dimers formed through hydrogen bonds can connect into planar layered structures, which then pack to form a 3D supramolecular architecture. researchgate.net

| Compound Formula | Metal Ion | Ligands | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|---|

| poly-[Co(H₂L1)(L2)(OH₂)]·1/2H₂O | Co(II) | H₂L1, L2²⁻, H₂O | 2D | Chiral sheets with π–π stacking | acs.orgworktribe.com |

| poly-[Co(H₂L1)₂(L3)] | Co(II) | H₂L1, L3²⁻ | 2D | Polymer with octahedral Co(II) ions | acs.orgworktribe.com |

One-Dimensional Coordination Chains and Helical Structures

The formation of one-dimensional (1D) coordination polymers is a known feature of pyrazole-carboxylate ligands. researchgate.net While complex three-dimensional structures are more commonly reported for H₂mpca, the geometric arrangement of its functional groups is conducive to forming 1D chains. The ligand can bridge metal centers using either the pyrazole nitrogen atoms or the carboxylate oxygen atoms. For instance, intermolecular O–H⋯N hydrogen bonds between the carboxylic acid group and the pyridine-type nitrogen of the pyrazole ring can connect adjacent molecules into a one-dimensional chain. researchgate.net

In metal complexes, 1D chains can be formed when metal ions are linked by the bridging H₂mpca ligands. Although specific helical structures involving H₂mpca are not extensively documented, the inherent asymmetry and varied coordination possibilities of such ligands can lead to wavelike or helical topologies in the solid state. mdpi.com The creation of such structures is often influenced by the choice of metal ion, co-ligands, and reaction conditions.

Supramolecular Interactions, including Hydrogen Bonding and π-π Stacking

Supramolecular assembly in systems containing this compound is heavily governed by non-covalent interactions, particularly hydrogen bonding and π-π stacking. nih.govresearchgate.net The ligand itself crystallizes in a structure dominated by a robust hydrogen-bonding network. researchgate.net

Hydrogen Bonding: The primary hydrogen-bonding motif involves the carboxylic acid groups, which form centrosymmetric dimers with strong O-H···O interactions. researchgate.net These dimers are further linked into layers or more complex networks through N-H···O or N-H···N hydrogen bonds involving the pyrazole ring. researchgate.netnih.gov In the presence of metal ions and other molecules like water or solvents, the hydrogen-bonding landscape becomes more diverse, with these additional species integrating into the network. rsc.org For example, in the crystal structure of [Cd(HMPCA)₂(H₂O)₄], extensive hydrogen bonds involving the coordinated water molecules, the pyrazole N-H group, and the carboxylate oxygen atoms create a 3D supramolecular network. rsc.org

Influence of Ligand Conformation and Dimensions on Assembly

The final architecture of coordination compounds is directly influenced by the conformation, coordination modes, and dimensional properties of the H₂mpca ligand. semanticscholar.org The ligand's ability to exhibit tautomerism and polymorphism highlights its conformational flexibility. researchgate.net

The bifunctional nature of H₂mpca, with both hard (carboxylate) and borderline (pyrazole) donor sites, allows it to coordinate with a wide range of metal ions. The specific coordination mode adopted—whether monodentate, chelating, or bridging—determines the dimensionality of the resulting structure. rsc.orgresearchgate.net For example, reaction with cadmium(II) and cobalt(II) can yield discrete mononuclear complexes under certain conditions, where the ligand acts in a terminal fashion. rsc.org However, under different conditions, the same ligand can bridge multiple metal centers to form extended networks. A case in point is a 3D coordination polymer, [Cd₃Cl₂(HMPCA)₄(H₂O)₂], where the deprotonated ligand bridges trinuclear cadmium clusters, demonstrating its capacity to generate complex, high-dimensionality frameworks. rsc.org

Metal-Organic Frameworks (MOFs) incorporating this compound

The characteristics that make H₂mpca a versatile ligand in coordination chemistry also make it a suitable candidate for constructing Metal-Organic Frameworks (MOFs). Pyrazolate-based MOFs are noted for their potential stability, sometimes even in strong alkaline solutions, which can be an advantage over more common carboxylate-based systems. acs.orgnih.gov

Design Principles for Porous Architectures

The design of porous MOFs using H₂mpca relies on its ability to act as a linker between metal-based secondary building units (SBUs). The combination of the pyrazole and carboxylate groups allows for the formation of strong bonds with metal ions, leading to robust frameworks. nih.govresearchgate.net

A key design principle involves using the ligand to connect metal centers into extended, periodic networks with void spaces or channels. A reported 3D coordination polymer of cadmium, [Cd₃Cl₂(HMPCA)₄(H₂O)₂], features channels within its structure, illustrating the ligand's capacity to form porous architectures. rsc.org The pyrazole N-H and carboxylate groups can project into these pores, functionalizing the internal surface and influencing the framework's interaction with guest molecules. The rigidity of the pyrazole ring combined with the rotational freedom of the carboxylate group provides a balance of stiffness and flexibility that can be exploited to target specific network topologies.

Gas Adsorption and Separation Properties

While specific gas adsorption data for porous MOFs constructed exclusively from this compound is not widely reported, the properties of related pyrazole-carboxylate MOFs suggest significant potential. The functional groups present in an H₂mpca-based MOF, namely the acidic N-H proton of the pyrazole and the polar carboxylate group, are expected to create a pore environment favorable for the adsorption of polarizable molecules like carbon dioxide (CO₂).

Studies on other functionalized pyrazole or tetrazole-carboxylate MOFs have demonstrated good capability for gas sorption and selectivity. nih.gov For example, frameworks with open metal sites and polar functionalized channels often show high uptake of CO₂ and selective separation of CO₂ over methane (B114726) (CH₄) or nitrogen (N₂). dtu.dkrsc.org Therefore, it is anticipated that a porous MOF derived from H₂mpca would exhibit preferential adsorption of CO₂ and other polar gases, making it a candidate for applications in gas separation and purification.

Catalytic Applications of MOF Structures

The incorporation of H₂mpca into metal-organic structures can yield materials with significant catalytic activity. The metal nodes can act as active sites, while the ligand framework provides stability and substrate accessibility.

A notable example is the mononuclear complex [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂, which has been shown to be an excellent bifunctional electrocatalyst. rsc.org It exhibits high catalytic activity for the oxygen evolution reaction (OER) and also possesses catalytic capabilities for the oxygen reduction reaction (ORR). rsc.org This dual functionality is critical for applications in energy conversion and storage technologies like metal-air batteries and water splitting. The catalytic performance of this cobalt complex highlights how the specific combination of the H₂mpca ligand and a suitable metal ion can lead to functional materials. Broader research into pyrazolate-based MOFs confirms their potential as robust platforms for heterogeneous catalysis. acs.orgrsc.org

Data Tables

The following tables provide a summary of crystallographic and performance data for select compounds discussed in this article.

| Parameter | [Cd(HMPCA)₂(H₂O)₄] (1) | [Co(H₂MPCA)₂(DMF)₂(H₂O)₂]Cl₂ (2) | [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O (3) |

|---|---|---|---|

| Chemical Formula | C₁₀H₁₈CdN₄O₈ | C₁₆H₂₈Cl₂CoN₆O₆ | C₂₀H₂₈Cd₃Cl₂N₈O₁₂ |

| Formula Weight | 442.68 | 578.28 | 1052.53 |

| Crystal System | Triclinic | Monoclinic | Triclinic |

| Space Group | P-1 | P2₁/c | P-1 |

Medicinal Chemistry and Biological Activity of 3 Methyl 1h Pyrazole 4 Carboxylic Acid Derivatives

Anti-inflammatory and Analgesic Properties

Enzyme Inhibition Mechanisms (e.g., COX inhibition)

A notable therapeutic application of pyrazole (B372694) derivatives is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which mediate pain and inflammation. rjpn.org While COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract, COX-2 is induced during inflammation. rjpn.org Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. rjpn.org

A series of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones, which are derivatives of 3-methyl-1H-pyrazole-4-carboxylic acid, have been synthesized and evaluated for their COX inhibitory potential. nih.gov Several compounds within this series demonstrated potent and selective inhibition of the COX-2 enzyme. nih.gov Molecular docking studies revealed that these compounds fit well into the active site of COX-2. nih.gov Structure-activity relationship studies indicated that substitutions on the N-phenyl ring are crucial for activity; for instance, a p-CF3 substituent was found to enhance selective COX-2 inhibition. nih.gov Compound 3b from this series emerged as the most potent and selective COX-2 inhibitor, with an IC50 value of 1.79 μM for COX-2 and over 16.7 times more selectivity for COX-2 than for COX-1. nih.gov This selectivity is attributed to specific interactions within the enzyme's binding pocket. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| 3a | >30 | 3.45 | >8.7 |

| 3b | >30 | 1.79 | >16.7 |

| 3c | >30 | 4.35 | >6.8 |

| 3d | >30 | 3.91 | >7.6 |

| 3h | >30 | 2.98 | >10.0 |

| 3k | >30 | 2.12 | >14.1 |

| 3q | >30 | 1.97 | >15.2 |

| Celecoxib (B62257) (Reference) | >50 | 0.43 | >116 |

Modulation of Biochemical Pathways

The therapeutic effects of this compound derivatives extend to the modulation of critical biochemical pathways involved in cell proliferation and survival. noveltyjournals.com A key area of investigation is their ability to inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs). nih.govnoveltyjournals.com

CDKs are a family of protein kinases that are fundamental in controlling the cell division cycle. nih.gov Dysregulation of CDK activity is a hallmark of many cancers. Certain 1,3,4-trisubstituted pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells. noveltyjournals.com For example, specific pyrazole-carboxamide hybrids have been found to decrease the overexpression of CDK1 in MCF-7 breast cancer cells. noveltyjournals.com

Furthermore, these derivatives can disrupt angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. noveltyjournals.com They achieve this by inhibiting VEGFRs, which are key signaling proteins in the angiogenesis pathway. noveltyjournals.comnih.gov By blocking VEGFR signaling, these compounds can effectively cut off the blood supply to tumors, thereby inhibiting their growth. noveltyjournals.com The ability to target multiple pathways, such as cell cycle progression and angiogenesis, makes these pyrazole derivatives promising candidates for cancer therapy. nih.govnoveltyjournals.com

Anticancer and Antitumor Potential

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govmdpi.com Derivatives of this compound have demonstrated significant potential in this area, with numerous studies highlighting their ability to inhibit the growth of various cancer cell lines. noveltyjournals.comcbijournal.com

Target Identification and Molecular Interactions

The anticancer activity of these pyrazole derivatives stems from their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. noveltyjournals.commdpi.com Key targets that have been identified include:

Cyclin-Dependent Kinases (CDKs) : As mentioned, derivatives can inhibit CDKs, such as CDK1, CDK2, CDK4, and CDK6, disrupting the cell cycle. noveltyjournals.comnih.gov

Vascular Endothelial Growth Factor Receptors (VEGFRs) : Inhibition of VEGFRs by these compounds chokes off the tumor's blood supply. noveltyjournals.comnih.gov

Aurora Kinases : Aminopyrazole derivatives have been developed as potent inhibitors of Aurora kinases A and B, which are critical for mitotic progression. mdpi.com Inhibition of these kinases leads to apoptosis in tumor cells. mdpi.com

MDM2 Protein : Molecular docking studies have shown that some 1,3,4-trisubstituted pyrazole derivatives exhibit a high binding affinity for the MDM2 protein, an important negative regulator of the p53 tumor suppressor. noveltyjournals.com

Fms-Like Tyrosine Kinase 3 (FLT3) : Certain 1-H-pyrazole-3-carboxamide derivatives show potent inhibitory activity against FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov

The pyrazolyl amide structure is considered a versatile template for designing kinase inhibitors due to the carbonyl group's ability to interact with the ATP-binding site in various kinases. mdpi.com

In Vitro and In Vivo Efficacy Studies

The anticancer potential of these compounds has been validated through numerous laboratory and animal studies.

In Vitro Studies: Derivatives of this compound have been tested against a wide range of human cancer cell lines, demonstrating significant growth-inhibitory effects. noveltyjournals.com For instance, 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives were effective against the MCF-7 breast cancer cell line. cbijournal.com Another study on 1,3,4-trisubstituted pyrazoles showed potent activity against HCT116 (colon), UO-31 (renal), and HepG2 (liver) cancer cell lines. nih.govnoveltyjournals.com One pyrazole-carboxamide hybrid, compound VII, showed strong growth inhibition against MIAPaCa-2 (pancreas), MCF-7 (breast), and HeLa (cervical) cell lines, with GI50 values ranging from 0.13 to 0.7 μM. noveltyjournals.com

| Compound Series | Target Cancer Cell Line(s) | Reported Efficacy (IC50/GI50) | Reference |

|---|---|---|---|

| 1,3,4-Trisubstituted Pyrazoles (VIa) | HCT116, UO-31, HepG2 | 1.5 μM, 2.0 μM, 1.8 μM | noveltyjournals.com |

| 1,3,4-Trisubstituted Pyrazoles (VIb) | HCT116, UO-31, HepG2 | 1.2 μM, 1.8 μM, 1.5 μM | noveltyjournals.com |

| Pyrazole-Carboxamide Hybrid (VII) | MIAPaCa-2, MCF-7, HeLa | 0.13 - 0.7 μM | noveltyjournals.com |

| 1,3,4-Trisubstituted Pyrazole | H460, MCF-7, A549 | 0.75 - 4.21 μM | noveltyjournals.com |

| 3-(difluoromethyl)-1-methyl-pyrazole carboxamides (6d, 6e, 6g, 6i) | MCF-7 | Active at 10, 20, 40, 80 µg/L | cbijournal.com |

In Vivo Studies: The anti-inflammatory and anticancer effects observed in vitro have been supported by animal models. For example, compound 3b , a selective COX-2 inhibitor, displayed superior anti-inflammatory activity (59.86% edema inhibition) compared to celecoxib in a carrageenan-induced rat paw edema assay. nih.gov In the context of anticancer studies, certain derivatives were evaluated against Ehrlich ascites carcinoma (EAC) in mice, where they showed notable cytotoxic effects. noveltyjournals.com Another compound, FN-1501, induced tumor regression in a mouse xenograft model of acute myeloid leukemia. nih.gov

Other Biological Activities

Antioxidant Activity

Phenolic compounds, a broad class of molecules that includes derivatives related to this compound, are known for their antioxidant properties. nih.gov The antioxidant activity of these molecules is heavily influenced by their chemical structure, particularly the substituents on the aromatic ring. nih.gov

Anti-diabetic Activity

Derivatives of pyrazole carboxylic acids have emerged as promising candidates for the management of diabetes mellitus. Their mechanism of action often involves the inhibition of key enzymes involved in carbohydrate metabolism or interaction with nuclear receptors that regulate glucose homeostasis.

Research has demonstrated that pyrazole derivatives can act as inhibitors of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the rate of glucose absorption after a meal is reduced, leading to a decrease in postprandial hyperglycemia. For instance, a series of pyrazole derivatives were synthesized and evaluated for their α-amylase inhibitory activity. The results, as summarized in the table below, indicate that the inhibitory potency is influenced by the nature of the substituents on the pyrazole ring.

Table 1: α-Amylase Inhibitory Activity of Pyrazole Derivatives

| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µM) |

|---|---|---|---|

| Derivative B | 75 | 50 | - |

| Pyz-1 | - | - | 119.3 ± 0.75 |

| Pyz-2 | - | - | 120.2 ± 0.68 |

Data sourced from multiple studies. ajchem-a.comnih.gov

Another significant target for anti-diabetic pyrazole derivatives is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and insulin (B600854) sensitization. nih.gov Activation of PPARγ by agonist molecules can improve insulin sensitivity and lower blood glucose levels. nih.gov A series of 1,3-diphenyl-1H-pyrazole derivatives have been identified as potent partial agonists of PPARγ, exhibiting nanomolar binding affinity in in-vitro assays. nih.gov These compounds demonstrated a partial agonistic activity comparable to the established anti-diabetic drug, pioglitazone. nih.gov The development of such derivatives showcases the potential of the pyrazole scaffold in creating novel therapeutics for type 2 diabetes. nih.gov

Herbicidal Activity

In the realm of agriculture, derivatives of this compound have been successfully developed as potent herbicides. These compounds primarily act by inhibiting essential plant enzymes, leading to growth arrest and eventual death of the weed.

One of the most significant classes of herbicides derived from this scaffold are the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. researchgate.netacs.orgnih.govillinois.edu HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and tocopherol, which are essential for photosynthesis and protection against oxidative damage. Inhibition of HPPD leads to a characteristic bleaching of the plant tissues. acs.org Both pyrazolate and pyrazoxyfen, which are pyrazole herbicides, are metabolized in plants to the same active compound, 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole. researchgate.net This metabolite is a potent inhibitor of HPPD, with a reported IC₅₀ value of 13 nM. researchgate.net The parent compounds, pyrazolate and pyrazoxyfen, show IC₅₀ values of 52 nM and 7.5 µM, respectively. researchgate.net More recent research has led to the discovery of novel pyrazole derivatives with a benzoyl scaffold that exhibit superior inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD) compared to commercial herbicides like topramezone (B166797) and mesotrione (B120641). acs.org For example, compound Z9 showed an impressive IC₅₀ value of 0.05 µM against AtHPPD, significantly lower than that of topramezone (1.33 µM) and mesotrione (1.76 µM). acs.org

Table 2: Herbicidal Activity of Pyrazole Derivatives as HPPD Inhibitors

| Compound | Target | IC₅₀ |

|---|---|---|

| 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole | HPPD | 13 nM |

| Pyrazolate | HPPD | 52 nM |

| Pyrazoxyfen | HPPD | 7.5 µM |

| Compound Z9 | AtHPPD | 0.05 µM |

| Topramezone (Reference) | AtHPPD | 1.33 µM |

| Mesotrione (Reference) | AtHPPD | 1.76 µM |

Data represents inhibitory concentration against the target enzyme. researchgate.netacs.org

Another emerging target for pyrazole-based herbicides is transketolase (TK), a crucial enzyme in the Calvin cycle of photosynthesis. nih.govbohrium.comacs.org A series of pyrazole amide derivatives were designed and synthesized as potential TK inhibitors. nih.govbohrium.com Compounds 6ba and 6bj from this series demonstrated significant root inhibition of over 90% against Digitaria sanguinalis and around 80% against Amaranthus retroflexus and Setaria viridis. nih.govbohrium.com These compounds also exhibited excellent post-emergence herbicidal effects. nih.govbohrium.com

Molecular Docking and Computational Biology in Drug Design

Computational techniques, particularly molecular docking, play a pivotal role in the rational design and development of this compound derivatives with enhanced biological activities. ajchem-a.comacs.org

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of pyrazole derivatives with their biological targets. In the context of anti-diabetic agents, docking simulations have been used to understand the binding of pyrazole derivatives to the active sites of α-amylase and PPARγ. nih.govresearchgate.net For α-amylase inhibitors, docking studies reveal key interactions with amino acid residues in the enzyme's active site, which helps in designing more potent inhibitors. researchgate.net Similarly, for PPARγ agonists, docking helps in visualizing how the pyrazole core and its substituents fit into the ligand-binding domain of the receptor, guiding the synthesis of compounds with optimal binding and activation profiles. nih.gov

In the development of herbicides, molecular docking has been successfully employed to elucidate the binding modes of pyrazole derivatives with HPPD and TK. acs.orgnih.govbohrium.com For HPPD inhibitors, docking analysis of pyrazole derivatives with a benzoyl scaffold revealed hydrophobic π–π interactions with Phe360 and Phe403 residues of AtHPPD, which are crucial for their inhibitory activity. acs.org In the case of TK inhibitors, molecular docking showed that the active compounds, 6ba and 6bj , could penetrate deep into the active cavity of the enzyme and establish strong interactions, thereby explaining their potent herbicidal effects. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific 4D-QSAR studies have been conducted on pyrazole pyridine (B92270) carboxylic acid derivatives, the principles are broadly applicable. acs.org For antifungal pyrazole carboxamide derivatives, 3D-QSAR studies using the comparative molecular field analysis (CoMFA) technique have been performed. researchgate.net These models help in identifying the key structural features (steric and electrostatic fields) that are critical for activity. researchgate.net The insights gained from QSAR models can guide the design of new derivatives with improved potency. For instance, a 3D-QSAR study on antifungal pyrazole carboxamides revealed that larger steric hindrance and electronegative groups at the 5-position of the pyrazole ring were important for their activity. acs.org

The derivatization of the this compound core is a key strategy to optimize the pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic properties of the resulting compounds. nih.govmdpi.com The pyrazole ring itself is considered a bioisostere of an aryl group, which can improve properties like lipophilicity and solubility. nih.gov

In drug discovery, modifications to the pyrazole scaffold can lead to compounds with good pharmacokinetic profiles. mdpi.com For example, the substitution of the 2-pyrazole hydrogen with a methylsulfonyl group in a series of DPP-4 inhibitors resulted in a compound with a shorter half-life in preclinical studies. nih.gov The strategic placement of substituents on the pyrazole ring and the carboxylic acid moiety can influence metabolic stability, bioavailability, and target engagement. nih.gov The goal is to design derivatives that not only have high affinity for their target but also possess the necessary ADME properties to be effective in vivo. mdpi.com For instance, pyrazole-containing pharmaceuticals have been shown to exert better pharmacokinetic and pharmacological effects compared to drugs with similar heterocyclic rings due to the unique physicochemical properties of the pyrazole core. nih.gov

Spectroscopic and Computational Characterization of 3 Methyl 1h Pyrazole 4 Carboxylic Acid and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are instrumental in confirming the synthesis of 3-methyl-1H-pyrazole-4-carboxylic acid and its derivatives, offering detailed insights into their structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. rsc.org ¹H NMR provides information on the chemical environment of protons, ¹³C NMR details the carbon framework, and 2D NMR techniques, such as NOESY, help in understanding spatial relationships between atoms. researchgate.net

In the ¹H NMR spectrum of this compound, characteristic signals are observed for the methyl group protons, the pyrazole (B372694) ring proton, and the carboxylic acid proton. The chemical shift of the N-H proton of the pyrazole ring can be influenced by the solvent and concentration. For instance, in derivatives of pyrazole, the N-H proton signal can be affected by intermolecular hydrogen bonding. researchgate.net

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule, including the methyl carbon, the pyrazole ring carbons, and the carboxylic acid carbon. mdpi.com For example, in a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the chemical shifts of the pyrazole ring carbons were found to be distinct, allowing for the differentiation of isomers. researchgate.net

Two-dimensional NMR spectroscopy, such as NOESY, can be employed to establish through-space correlations between protons, which is particularly useful in determining the stereochemistry of derivatives. researchgate.net For instance, in a study of pyrazole derivatives, 2D NMR analysis helped in assigning the relative configuration of stereogenic centers. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound and its Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH ₃-pyrazole | ~2.3 | ~10-15 |

| Pyrazole CH | ~7.5-8.5 | ~100-140 |

| NH -pyrazole | Variable, often broad | - |

| COOH | Variable, often broad | ~160-175 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and its derivatives. nih.gov The IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule. researchgate.net

Key vibrational frequencies for this compound include:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. researchgate.net

A C=O stretching vibration from the carboxylic acid, usually appearing around 1700 cm⁻¹. researchgate.net

N-H stretching from the pyrazole ring, generally observed in the region of 3100-3300 cm⁻¹. researchgate.net

C-H stretching vibrations from the methyl group and the pyrazole ring.

C=N and C=C stretching vibrations within the pyrazole ring, found in the 1400-1600 cm⁻¹ region. researchgate.net

The precise positions of these bands can be influenced by hydrogen bonding and the electronic effects of substituents on the pyrazole ring. For example, the IR spectrum of pyrazole itself shows a distinct N-H stretching frequency. nist.gov In a study on pyrazole-4-carboxylic acid, the broad O-H band confirmed the presence of the carboxylic acid group. fu-berlin.de

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Pyrazole | N-H stretch | 3100-3300 |

| Pyrazole Ring | C=N, C=C stretch | 1400-1600 |

| Methyl Group | C-H stretch | ~2950 |

Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are essential for determining the molecular weight and elemental composition of this compound and its derivatives. nih.gov These techniques provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the compound's identity.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for pyrazole derivatives may include the loss of small molecules such as CO₂, H₂O, or HCN. For this compound, a prominent fragmentation would be the decarboxylation of the molecular ion. HRMS allows for the determination of the exact mass with high precision, which helps in confirming the elemental formula of the parent compound and its fragments. mdpi.com

UV-Vis spectroscopy provides insights into the electronic transitions and the extent of conjugation within this compound and its derivatives. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

The UV-Vis spectrum of pyrazole derivatives typically exhibits absorption bands corresponding to π-π* and n-π* transitions. researchgate.net The position and intensity of these bands are sensitive to the substituents on the pyrazole ring and the solvent polarity. For instance, extending the conjugation of the system by introducing aromatic substituents can lead to a bathochromic (red) shift in the absorption maximum. The electronic spectra of pyrazole-based compounds have been studied to understand their aromaticity and electronic structure. researchgate.net

Circular Dichroism (CD) spectroscopy is a specialized technique used to investigate the stereochemistry of chiral molecules. While this compound itself is not chiral, its derivatives can be. If a chiral center is introduced into a derivative, CD spectroscopy can be used to confirm its chirality and, in some cases, determine its absolute configuration. The interaction of chiral molecules with circularly polarized light results in a differential absorption, which is recorded as a CD spectrum. This technique has been applied to study the interaction of chiral pyrazoline derivatives with DNA. rsc.org

Crystallographic Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

Table 3: Crystallographic Data for a Representative Pyrazole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: The data presented is for a hypothetical derivative and serves as an illustrative example.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in elucidating the solid-state structures of numerous pyrazole-4-carboxylic acid derivatives, revealing key details about their molecular geometry, conformation, and crystal packing.

Studies on metal complexes derived from this compound (H₂MPCA) have provided significant structural insights. For instance, the synthesis and X-ray analysis of mononuclear and polynuclear complexes with metals like Cadmium (Cd) and Cobalt (Co) have been reported. rsc.org One such study detailed a 3D coordination polymer, [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O, where the HMPCA⁻ anions bridge trinuclear Cd(II) clusters, forming a complex 8-connected 3D network. rsc.org

The crystal structures of various other pyrazole carboxylic acid derivatives have also been extensively studied. A derivative, 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid, was characterized using SXRD among other techniques to confirm its molecular structure. nih.gov Similarly, the crystal structure of 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide was determined to be monoclinic, belonging to the P2₁/n space group. researchgate.net

The analysis of these crystal structures reveals that pyrazole carboxylic acids often crystallize in common space groups, with the monoclinic system being particularly frequent. researchgate.netmdpi.comspuvvn.edu The precise lattice parameters are sensitive to the nature and position of substituents on the pyrazole ring and any associated moieties.

Table 1: Crystallographic Data for Selected this compound Derivatives and Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| [Cd₃Cl₂(HMPCA)₄(H₂O)₂]·2H₂O | C₂₀H₂₈Cd₃Cl₂N₈O₁₂ | - | - | - | - | - | - | rsc.org |

| 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide | C₁₁H₁₀F₂N₄O | Monoclinic | P2₁/n | 8.7616 | 14.2418 | 9.7191 | 107.6020 | researchgate.net |

| Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | C₉H₈N₄O₄ | Monoclinic | C2/c | - | - | - | - | mdpi.com |

| 4-chloro-1H-pyrazole-3-carboxylic acid | C₄H₃ClN₂O₂ | Monoclinic | C2/c | 25.4370 | 6.9155 | 13.0629 | 110.558 | researchgate.net |

Analysis of Molecular Packing and Intermolecular Interactions

The supramolecular architecture of pyrazole-4-carboxylic acid derivatives in the solid state is governed by a network of intermolecular interactions. Hydrogen bonding is a dominant force, often dictating the primary structural motifs. The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently forming characteristic head-to-head cyclic dimers with an R²₂(8) graph set notation via strong O-H···O hydrogen bonds. mdpi.comnih.govresearchgate.net These dimers can then act as building blocks for more extended structures.

Beyond the carboxylic acid dimers, the pyrazole ring itself is an active participant in hydrogen bonding. The N-H group of un-substituted pyrazoles and the pyridinic nitrogen atom can act as hydrogen bond donors and acceptors, respectively. nih.govnih.gov This leads to the formation of chains, sheets, or more complex three-dimensional networks through N-H···N or N-H···O interactions. nih.govcardiff.ac.uk For example, in the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, molecules form inversion dimers through O-H···O bonds, which are further stabilized by other contacts. researchgate.netiucr.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, researchers can identify the specific atoms involved in the most significant interactions. nih.goviucr.orgcambridge.org Studies on various pyrazole derivatives show that H···H, O···H/H···O, and C···H/H···C contacts typically account for the largest percentage of the Hirshfeld surface area, confirming the importance of hydrogen bonding and van der Waals forces in the crystal packing. nih.goviucr.orgcambridge.org

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the properties of molecules, complementing experimental findings. Theoretical studies on this compound and its derivatives have been employed to understand their electronic structure, conformational preferences, stability, and reactivity. eurasianjournals.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying molecules of this class. By approximating the electron density of a system, DFT can accurately predict a wide range of molecular properties. The B3LYP hybrid functional is commonly used, often in conjunction with basis sets like 6-311G(d,p) or TZ2P, to perform geometry optimizations and frequency calculations. nih.govresearchgate.netmdpi.com

DFT calculations allow for the determination of optimized molecular geometries, providing bond lengths and angles that are typically in excellent agreement with experimental data from X-ray diffraction. nih.gov These calculations are also used to predict vibrational spectra (FT-IR), which can aid in the assignment of experimental absorption bands. researchgate.net

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a larger gap generally implies higher kinetic stability and lower chemical reactivity. nih.govjcsp.org.pk For pyrazole derivatives, the distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. nih.govjcsp.org.pk

Table 2: Selected DFT-Calculated Quantum Chemical Properties for Pyrazole Derivatives

| Compound | Method/Basis Set | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Ref. |

|---|---|---|---|---|---|

| Pyz-1 | B3LYP/6-311G(d,p) | -6.150 | -1.032 | 5.118 | nih.gov |

| Pyz-2 | B3LYP/6-311G(d,p) | -6.102 | -0.937 | 5.166 | nih.gov |

| Pyrazole-carboxamide 4 | B3LYP/6-31G* | -5.44 | -1.21 | 4.23 | researchgate.net |

Molecular Mechanics Simulations for Conformation and Interactions

While DFT is excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules, particularly in complex environments like interactions with biological receptors. eurasianjournals.comnih.gov

MM methods use classical force fields, such as MMFF94 (Merck Molecular Force Field), to calculate the potential energy of a system. avogadro.cc MMFF94 is well-parameterized for a wide range of organic functional groups, including carboxylic acids and heteroaromatic compounds like pyrazoles, making it suitable for studying these derivatives. avogadro.cc Energy minimization using such force fields can predict the most stable conformations of flexible molecules.